molecular formula C17H17BrN2O5 B5317846 4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5317846
M. Wt: 409.2 g/mol
InChI Key: JFOXVFUARANBAM-UHFFFAOYSA-N
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Description

4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicine and pharmacology. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinase C and mitogen-activated protein kinase, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide in laboratory experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new anti-cancer therapies. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Careful handling and disposal procedures must be followed to minimize the risk of exposure.

Future Directions

There are several future directions for research on 4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of new anti-cancer therapies based on this compound. Another area of interest is the use of this compound as a diagnostic tool for cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-bromoaniline to form the corresponding amide. Finally, the amide is treated with cyanogen bromide to form the desired product.

Scientific Research Applications

4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-22-13-8-11(9-14(23-2)15(13)24-3)17(21)25-20-16(19)10-4-6-12(18)7-5-10/h4-9H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOXVFUARANBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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